Methyl 12-hydroxy-9(E)-octadecenoate chemical structure and stereochemistry
Methyl 12-hydroxy-9(E)-octadecenoate chemical structure and stereochemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 12-hydroxy-9(E)-octadecenoate, also known as methyl ricinelaidate, is the methyl ester of ricinelaidic acid. It is a monounsaturated, hydroxylated fatty acid methyl ester. This technical guide provides a comprehensive overview of its chemical structure, stereochemistry, physical properties, synthesis, and potential biological activities, with a focus on its relevance to researchers in the fields of chemistry and drug development. While direct experimental data for this specific compound is limited in some areas, this guide supplements available information with data from closely related compounds to provide a broader context.
Chemical Structure and Stereochemistry
The chemical structure of Methyl 12-hydroxy-9(E)-octadecenoate is characterized by an 18-carbon chain with a methyl ester at one end, a hydroxyl group at the 12th carbon, and a carbon-carbon double bond between the 9th and 10th carbons.
Systematic Name: Methyl (9E,12R)-12-hydroxyoctadec-9-enoate[1]
Stereochemistry:
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Double Bond: The "(E)" designation indicates that the substituents around the double bond are in a trans configuration.
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Chiral Center: The hydroxyl group at the 12th carbon creates a chiral center. The naturally occurring form, derived from the isomerization of ricinoleic acid, has the (R) configuration. Therefore, the full stereochemical name is Methyl (9E,12R)-12-hydroxyoctadec-9-enoate .
Molecular Identifiers:
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CAS Number: 23224-20-6[3]
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InChI: 1S/C19H36O3/c1-3-4-5-12-15-18(20)16-13-10-8-6-7-9-11-14-17-19(21)22-2/h10,13,18,20H,3-9,11-12,14-17H2,1-2H3/b13-10+/t18-/m1/s1
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InChIKey: XKGDWZQXVZSXAO-ADYSOMBNSA-N
Physicochemical Properties
| Property | Value (for Methyl Ricinoleate) | Source |
| Physical State | Liquid | [2] |
| Appearance | Clear, viscous fluid | [4] |
| Melting Point | -4.5 °C | [4] |
| Boiling Point | 170 °C at 1 mmHg | [5] |
| Density | 0.9236 g/mL at 22 °C | [4] |
| Solubility | Soluble in alcohol | [6] |
Synthesis and Characterization
Synthesis
A common method for the synthesis of hydroxylated fatty acid methyl esters is through the transesterification of natural oils. Methyl ricinoleate, the (Z)-isomer, is typically synthesized by the transesterification of castor oil, where ricinoleic acid is the major fatty acid component.
Illustrative Synthesis of Methyl Ricinoleate (Z-isomer):
A general method involves the reaction of castor oil with methanol in the presence of a catalyst, such as potassium hydroxide.[7] The reaction is typically carried out at an elevated temperature with stirring. The progress of the reaction can be monitored by techniques like thin-layer chromatography. After the reaction is complete, the mixture is neutralized, and the methyl ricinoleate is purified, often by distillation under reduced pressure.
To obtain the (E)-isomer, Methyl 12-hydroxy-9(E)-octadecenoate, an additional isomerization step of the double bond from cis to trans would be required after the synthesis of methyl ricinoleate. This can be achieved through various chemical methods, such as treatment with nitrous acid or selenium catalysis.
Below is a generalized workflow for the synthesis of Methyl 12-hydroxy-9(E)-octadecenoate.
Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy: While a specific, published spectrum for Methyl 12-hydroxy-9(E)-octadecenoate is not readily available, the expected 1H and 13C NMR spectra would show characteristic signals for the methyl ester, the long aliphatic chain, the carbon-carbon double bond, and the carbon bearing the hydroxyl group. The coupling constants of the protons across the double bond would be indicative of the (E) configuration (typically around 15 Hz).
Mass Spectrometry (MS): Gas chromatography-mass spectrometry (GC-MS) is a common technique for the analysis of fatty acid methyl esters. The mass spectrum of Methyl 12-hydroxy-9(E)-octadecenoate would be expected to show a molecular ion peak (M+) at m/z 312, along with characteristic fragmentation patterns resulting from the loss of the methoxy group, water, and cleavage at positions adjacent to the double bond and the hydroxyl group.
Potential Biological Activity and Signaling Pathways
Direct experimental evidence for the biological activity of Methyl 12-hydroxy-9(E)-octadecenoate is limited. However, studies on its parent compound, ricinoleic acid, and other structurally related hydroxy fatty acids suggest potential anti-inflammatory properties.
Ricinoleic acid has been shown to possess both pro- and anti-inflammatory effects. The anti-inflammatory action is thought to be mediated, in part, through mechanisms that overlap with those of capsaicin, though it does not activate the TRPV1 receptor directly.
Research on other unsaturated fatty acids and their derivatives has implicated several key inflammatory signaling pathways that could be modulated by compounds like Methyl 12-hydroxy-9(E)-octadecenoate. These include:
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Nuclear Factor-kappa B (NF-κB) Pathway: NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes. Some fatty acids have been shown to inhibit NF-κB activation.
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Mitogen-Activated Protein Kinase (MAPK) Pathway: The MAPK family (including ERK, JNK, and p38) plays a significant role in transducing extracellular signals to cellular responses, including inflammation.
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Signal Transducer and Activator of Transcription 3 (STAT3) Pathway: STAT3 is involved in cytokine signaling and has been identified as a target for the anti-inflammatory effects of some oxidized fatty acids.
The potential anti-inflammatory mechanism of Methyl 12-hydroxy-9(E)-octadecenoate is hypothesized to involve the modulation of these pathways, leading to a downstream reduction in the production of inflammatory mediators.
Experimental Protocols
General Protocol for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
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Sample Preparation: Dissolve a known amount of Methyl 12-hydroxy-9(E)-octadecenoate in a suitable solvent (e.g., hexane or dichloromethane).
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Injection: Inject a small volume (e.g., 1 µL) of the sample solution into the GC-MS instrument.
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Gas Chromatography:
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Column: Use a non-polar capillary column (e.g., DB-5ms).
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Carrier Gas: Helium at a constant flow rate.
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Temperature Program: Start at a lower temperature (e.g., 100 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250 °C) at a controlled rate.
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Mass Spectrometry:
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Ionization: Electron ionization (EI) at 70 eV.
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Mass Range: Scan a mass-to-charge ratio (m/z) range of approximately 50-500.
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Data Analysis: Identify the peak corresponding to Methyl 12-hydroxy-9(E)-octadecenoate based on its retention time and mass spectrum. Compare the obtained mass spectrum with library data for confirmation.
Conclusion
Methyl 12-hydroxy-9(E)-octadecenoate is a fascinating molecule with potential applications in various fields, including as a bio-based chemical and potentially as a modulator of inflammatory responses. While there are still gaps in the complete experimental characterization of this specific compound, the available data on its structure, synthesis from natural sources, and the biological activities of related compounds provide a strong foundation for future research. Further investigation is warranted to fully elucidate its physicochemical properties, develop optimized synthetic routes, and confirm its biological effects and mechanisms of action. This will be crucial for unlocking its full potential in scientific and therapeutic applications.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Methyl Ricinoleate | C19H36O3 | CID 5354133 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 12-Hydroxy-9-octadecenoic acid methyl ester | C19H36O3 | CID 6032867 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Methyl ricinoleate - Wikipedia [en.wikipedia.org]
- 5. Cas 141-24-2,METHYL RICINOLEATE | lookchem [lookchem.com]
- 6. methyl ricinoleate, 141-24-2 [thegoodscentscompany.com]
- 7. researchgate.net [researchgate.net]
